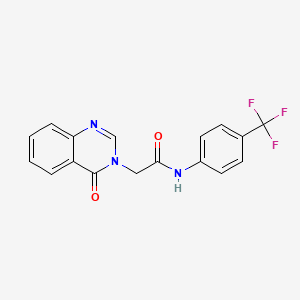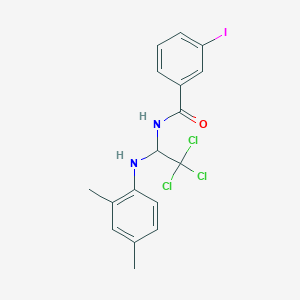![molecular formula C18H20BrN3O2 B11983222 4-bromo-2-((E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B11983222.png)
4-bromo-2-((E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-bromo-2-((E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol typically involves the reaction of 5-bromosalicylaldehyde with aniline in ethanol . The reaction conditions include dissolving the reactants separately in ethanol and then mixing them to form the desired product. The reaction is usually carried out at room temperature, and the product is obtained as an orange precipitate .
Chemical Reactions Analysis
4-Bromo-2-((E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Scientific Research Applications
4-Bromo-2-((E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is used in biochemical research, particularly in the study of proteomics.
Industry: The compound is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 4-bromo-2-((E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with target molecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
4-Bromo-2-((E)-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenol is unique due to its specific structure and properties. Similar compounds include:
4-Bromo-2-[(phenylimino)methyl]phenol: This compound has a similar structure but lacks the piperazinyl group.
4-Bromo-2-[(4-methoxyphenyl)imino]methyl]phenol: This compound has a methoxy group instead of the piperazinyl group.
These similar compounds share some chemical properties but differ in their specific applications and reactivity.
Properties
Molecular Formula |
C18H20BrN3O2 |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
4-bromo-2-[(E)-[4-(2-methoxyphenyl)piperazin-1-yl]iminomethyl]phenol |
InChI |
InChI=1S/C18H20BrN3O2/c1-24-18-5-3-2-4-16(18)21-8-10-22(11-9-21)20-13-14-12-15(19)6-7-17(14)23/h2-7,12-13,23H,8-11H2,1H3/b20-13+ |
InChI Key |
ASLYWXAFXIRVGU-DEDYPNTBSA-N |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C/C3=C(C=CC(=C3)Br)O |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-7-[(pentafluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B11983142.png)
![N-[2,2,2-trichloro-1-(propan-2-ylamino)ethyl]thiophene-2-carboxamide](/img/structure/B11983146.png)

![5-(3,4-dimethoxyphenyl)-4-{[(E)-(3-methyl-2-thienyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11983160.png)
![{(5E)-5-[(2Z)-2-(3-Methyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}acetic acid](/img/structure/B11983162.png)
![2-{(E)-[(1H-benzimidazol-6-ylcarbonyl)hydrazono]methyl}benzoic acid](/img/structure/B11983164.png)
![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11983186.png)
![5-(4-Methoxyphenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11983193.png)

![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11983204.png)
![N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(naphthalen-1-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11983209.png)
![2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide](/img/structure/B11983218.png)
![(5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11983223.png)
![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-isopropoxy-4H-chromen-4-one](/img/structure/B11983235.png)
